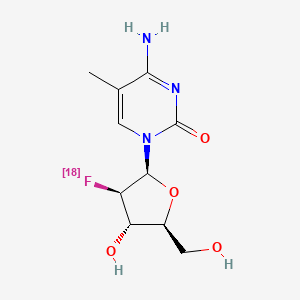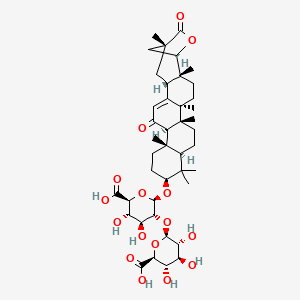
Long trebler phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Long trebler phosphoramidite is a branching reagent used in oligonucleotide synthesis. It allows for the creation of branched DNA structures using standard DNA synthesizers. This compound is particularly useful in the synthesis of dendrimers, which are highly branched, monodispersed polymers that resemble the branching patterns of trees .
Preparation Methods
The synthesis of long trebler phosphoramidite involves the use of tris-2,2,2-[3-(4,4’-dimethoxytrityloxy)propyloxymethyl]methyleneoxypropyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . The synthetic route typically includes the following steps:
Coupling: The synthesis is carried out on a 1000Å support with a 15-minute coupling time using DCI activator.
Deprotection: No changes are needed from the standard method recommended by the synthesizer manufacturer.
Dilution/Coupling Data: The compound is diluted in anhydrous acetonitrile and stored in a freezer at -10 to -30°C.
Chemical Reactions Analysis
Long trebler phosphoramidite undergoes several types of chemical reactions, including:
Condensation: After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis.
Cleavage: The cleavage conditions involve the use of ammonia for 2 hours at room temperature.
Deprotection: The deprotection conditions are identical to those used for protected nucleobases.
Common reagents used in these reactions include DCI activator and anhydrous acetonitrile . The major products formed from these reactions are branched DNA structures and dendrimers .
Scientific Research Applications
Long trebler phosphoramidite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of long trebler phosphoramidite involves the synthesis of branched DNA structures. After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis . The deblock of this construct gives rise to DNA containing a branching point, with one arm (stem) attached to the branch point with its 5’-end, and other arms (branches) attached with their 3’-ends .
Comparison with Similar Compounds
Long trebler phosphoramidite is unique in its ability to synthesize branched DNA structures using a standard DNA synthesizer. Similar compounds include:
Doubling phosphoramidite: Used for the synthesis of mixed oligonucleotide dendrimers.
Reverse amidites: Used to prepare constructs with different branch orientations.
Alkyne phosphoramidite: Used for the synthesis of oligonucleotides that can be utilized in click chemistry.
These compounds share some similarities with this compound but differ in their specific applications and structural properties.
Properties
CAS No. |
1516489-83-0 |
|---|---|
Molecular Formula |
C89H107N2O15P |
Molecular Weight |
1475.81 |
IUPAC Name |
3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3 |
InChI Key |
GLIQPXBAWPTSHZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCCOCC(COCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(COCCCOC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COCCCOC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OCCC#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)



